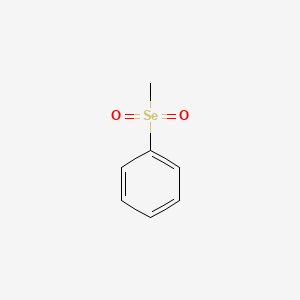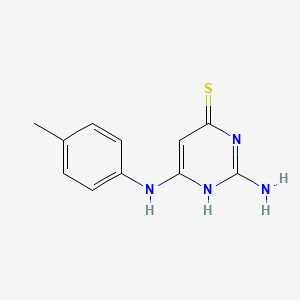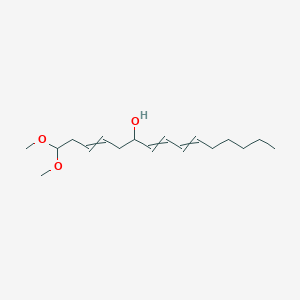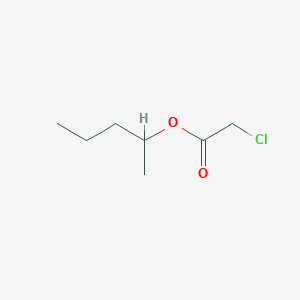![molecular formula C16H16Cl2N4 B14352835 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride CAS No. 92534-75-3](/img/structure/B14352835.png)
3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their utility in various chemical reactions, particularly in the synthesis of azo dyes. The compound is characterized by the presence of two diazonium groups attached to a biphenyl structure with four methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride typically involves the diazotization of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diamine. The process begins with the nitration of 3,3’,5,5’-Tetramethylbiphenyl to introduce nitro groups, followed by reduction to form the corresponding diamine. The diamine is then treated with nitrous acid under acidic conditions to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Halogenated biphenyls, hydroxylated biphenyls, and aminated biphenyls.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diamine.
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other organic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in diagnostic assays and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: A related compound used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA).
Benzidine: A carcinogenic compound historically used in dye synthesis, now largely replaced by safer alternatives.
o-Phenylenediamine: Another aromatic diamine used in various chemical applications.
Uniqueness
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of four methyl groups on the biphenyl core enhances its stability and reactivity compared to other diazonium salts.
Eigenschaften
CAS-Nummer |
92534-75-3 |
|---|---|
Molekularformel |
C16H16Cl2N4 |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
4-(4-diazonio-3,5-dimethylphenyl)-2,6-dimethylbenzenediazonium;dichloride |
InChI |
InChI=1S/C16H16N4.2ClH/c1-9-5-13(6-10(2)15(9)19-17)14-7-11(3)16(20-18)12(4)8-14;;/h5-8H,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QOSAVXPFQCGJAX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+]#N)C)C2=CC(=C(C(=C2)C)[N+]#N)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)




![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)

![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)



![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)

